molecular formula C17H13ClN2O3S2 B11502639 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11502639
M. Wt: 392.9 g/mol
InChI Key: DSTRXOGFJBRFBY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety and a benzothiazole moiety, connected via a sulfanyl-acetamide linkage, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide formation. Common reagents used in these steps include thionyl chloride, sodium hydride, and various amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and thiols .

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of benzodioxole and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H13ClN2O3S2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H13ClN2O3S2/c18-11-2-4-15-12(6-11)20-17(25-15)24-8-16(21)19-7-10-1-3-13-14(5-10)23-9-22-13/h1-6H,7-9H2,(H,19,21)

InChI Key

DSTRXOGFJBRFBY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(S3)C=CC(=C4)Cl

Origin of Product

United States

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